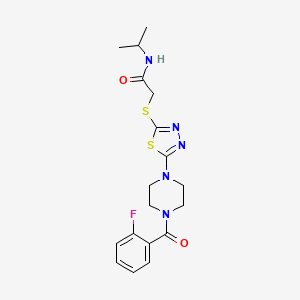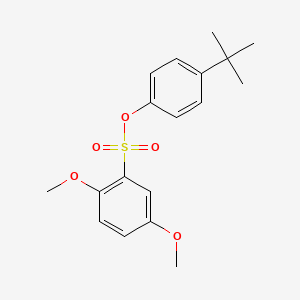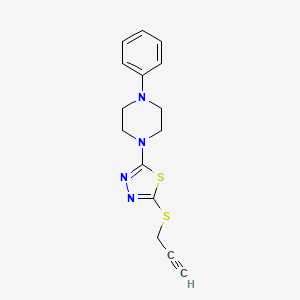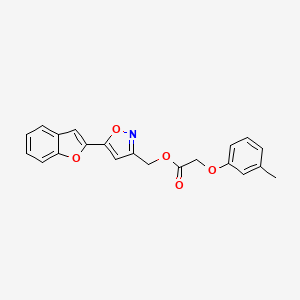
2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
Übersicht
Beschreibung
The compound contains several functional groups including a piperazine ring, a thiadiazole ring, a fluorobenzoyl group, and an isopropylacetamide group. Piperazine rings are often found in pharmaceuticals and are known to interact with biological systems . The fluorobenzoyl group could potentially increase the compound’s lipophilicity, which may enhance its ability to cross cell membranes .
Molecular Structure Analysis
The compound’s molecular structure is likely complex due to the presence of multiple rings and functional groups. The fluorobenzoyl group could potentially participate in pi stacking interactions, while the piperazine and thiadiazole rings could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo several types of reactions. For example, the piperazine ring could undergo substitution reactions, while the fluorobenzoyl group could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
This compound could potentially be used in the treatment of cancer. It is related to a class of compounds known as poly(ADP-ribose) polymerase inhibitors (PARPi), which are used in the treatment of ovarian cancer . These inhibitors target enzymes involved with DNA repair in tumor cells, selectively killing cancer cells .
HIV Treatment
The compound’s structure suggests it could be used in the treatment of HIV. Piperazine derivatives have been evaluated for their cellular target-effector fusion activities and in vitro antiviral activities against HIV-1 . This compound, with its piperazine ring, could potentially exhibit similar properties .
Eco-friendly Synthesis
The compound could be synthesized in an eco-friendly manner. A scalable and environmentally benign process has been disclosed for the synthesis of a related compound, Olaparib . This process is operationally simple and highly atom economical .
Drug Discovery
The compound could be used in drug discovery, particularly in the development of new antiretroviral agents. The development of potent antiretroviral agents with novel mechanisms of action is of great interest in the field of medicinal chemistry and drug discovery .
CCR5 Antagonism
The compound could potentially act as a CCR5 antagonist. CCR5 is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES, and a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses . CCR5 antagonists have been identified as a new target for HIV-1 epidemic prevention and treatment .
Eigenschaften
IUPAC Name |
2-[[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S2/c1-12(2)20-15(25)11-27-18-22-21-17(28-18)24-9-7-23(8-10-24)16(26)13-5-3-4-6-14(13)19/h3-6,12H,7-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDHCTDLBWQCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3402937.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402938.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3402941.png)

![(E)-3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B3402949.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3402955.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402960.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3402974.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3402981.png)



![3-(4-tert-butylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3403045.png)